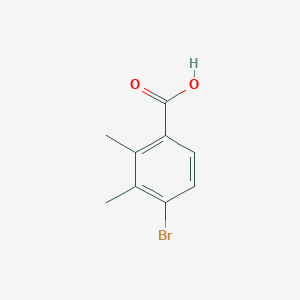
4-Bromo-2,3-dimethylbenzoic acid
説明
4-Bromo-2,3-dimethylbenzoic acid is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Bromo-2,3-dimethylbenzoic acid is an aromatic carboxylic acid characterized by the molecular formula and a molecular weight of 229.07 g/mol. This compound features a bromine atom and two methyl groups attached to a benzoic acid structure, which significantly influences its biological activity and chemical properties. The compound is primarily solid at room temperature and has garnered attention for its potential interactions with various biological molecules.
Interaction with Biological Molecules
Research indicates that this compound can interact with enzymes and proteins, potentially influencing its biological activity. Such interactions may lead to various therapeutic applications or toxicity concerns. Understanding these interactions is crucial for exploring the compound's utility in medicinal chemistry and pharmacology.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering metabolic pathways.
- Protein Binding : It can bind to proteins, affecting their function and stability.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further investigation into its efficacy against various pathogens.
Case Studies
- Antimicrobial Activity : A study explored the antimicrobial properties of various benzoic acid derivatives, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Enzyme Interaction Study : Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. The findings revealed that the compound could inhibit certain isoforms of these enzymes, which play a vital role in drug metabolism.
Synthesis Methods
Several synthetic routes can be employed to produce this compound:
- Bromination of 2,3-Dimethylbenzoic Acid : This method involves the bromination of commercially available 2,3-dimethylbenzoic acid using bromine in the presence of a catalyst.
- Friedel-Crafts Acylation : A more complex route that involves acylation reactions leading to the formation of the benzoic acid structure followed by bromination.
Comparison with Related Compounds
The following table summarizes the structural similarities and differences between this compound and its analogs:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₉H₉BrO₂ | Two methyl groups at positions 2 and 3 |
| 4-Bromo-2,5-dimethylbenzoic acid | C₉H₉BrO₂ | Methyl groups at positions 2 and 5 |
| 3-Bromo-2,4-dimethylbenzoic acid | C₉H₉BrO₂ | Methyl groups at positions 2 and 4 |
The positioning of the methyl groups significantly influences the reactivity and biological properties of these compounds.
特性
IUPAC Name |
4-bromo-2,3-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQVKZFNOGPPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302407 | |
| Record name | 4-Bromo-2,3-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5613-26-3 | |
| Record name | 4-Bromo-2,3-dimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5613-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,3-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















